Home > Products > Screening Compounds P53892 > 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine - 307543-51-7

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

Catalog Number: EVT-3138853
CAS Number: 307543-51-7
Molecular Formula: C23H22N2O
Molecular Weight: 342.442
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridine (L1)

    Compound Description: L1 serves as a N,N-bidentate ligand in the study and is utilized to synthesize a rhenium(I) complex (ReL1) []. The photophysical properties of both L1 and ReL1 are examined, revealing that L1 exhibits 1π−π* emission with minimal charge-transfer character [].

1-(2-Pyridyl)-3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine (L2)

    Compound Description: Similar to L1, L2 is a N,N-bidentate ligand employed in the synthesis and investigation of a rhenium(I) complex (ReL2) []. Spectroscopic analysis reveals that L2 displays 1π−π* emission with limited charge-transfer character, akin to L1 [].

1-(2-Pyridyl)-3-(4-dimethylaminophenyl)imidazo[1,5-a]pyridine (L3)

    Compound Description: L3 is another N,N-bidentate ligand used to prepare a rhenium(I) complex (ReL3) []. Unlike L1 and L2, the presence of the dimethylamino group in L3 leads to emission from an excited state with a more pronounced charge-transfer character [].

2-Methyl-1-phenylimidazo[4,5-c]pyridine (2)

    Compound Description: This compound serves as a foundational structure for developing platelet-activating factor (PAF) antagonists [, ]. Initial studies revealed moderate PAF antagonist activity for this compound [].

2,3-Dihydro-1-methyl-4-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-1H-[1,5]benzodiazepin-2-one (14)

    Compound Description: This compound represents a [, ]benzodiazepine derivative synthesized and evaluated for its PAF antagonist activity []. It exhibits potent in vitro and in vivo activity, comparable to or exceeding the potency of the reference PAF antagonist UK-74,505 [].

7,8-Dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl)phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (21)

    Compound Description: This benzazepine derivative demonstrates potent PAF antagonist activity both in vitro and in vivo []. Its discovery further emphasizes the potential of exploring diverse heterocyclic scaffolds incorporating the methylimidazo[4,5-c]pyrid-1-yl group for developing novel PAF antagonists [].

1,6,7,8-Tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl)pyrazolo[3,4-b][1,4]diazepine (43, UK-91,473)

    Compound Description: This compound is a potent and long-acting PAF antagonist belonging to the pyrazolo[3,4-b][1,4]diazepinone class []. It exhibits superior in vivo potency compared to the dihydropyridine PAF antagonist UK-74,505 and displays a longer duration of action in preclinical models [].

2-Phenylimidazo[4,5-f][1,10]-phenanthroline

    Compound Description: This compound represents a key structure in the development of bioactive molecules and serves as a versatile building block for synthesizing heteroleptic Cu(I) photosensitizers []. Its derivatives are explored for their potential antibacterial activities [].

Overview

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine is a compound that belongs to the imidazo[1,5-a]pyridine class, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound features a unique structure that combines an imidazo[1,5-a]pyridine core with a butoxyphenyl substituent, enhancing its potential for various chemical reactions and biological interactions.

Source

The compound can be synthesized using various methods, primarily involving cyclocondensation and oxidative cyclization techniques. The imidazo[1,5-a]pyridine framework is prevalent in numerous bioactive molecules, making it a significant target for synthetic chemists.

Classification

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine is classified as a heterocyclic aromatic compound. Its structure includes a pyridine ring fused with an imidazole ring, which contributes to its chemical reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine can be achieved through several methodologies:

  • Cyclocondensation: This method involves the reaction of appropriate precursors under acidic conditions to form the imidazo[1,5-a]pyridine framework.
  • Oxidative Cyclization: This technique utilizes oxidants to facilitate the formation of the imidazo ring from phenolic or amine precursors.

Technical Details

A typical synthesis might involve the use of a catalyst such as concentrated hydrochloric acid in an ethanol solution. For instance, a reaction could be set up using 2-benzoylpyridine and 4-(aminomethyl)benzoic acid under reflux conditions to yield the desired product. The reaction conditions often include temperature control and careful monitoring of reactant ratios to optimize yield and purity.

Molecular Structure Analysis

Data

The compound's molecular formula is C19H20N2OC_{19}H_{20}N_2O, with a molecular weight of approximately 296.38 g/mol. The melting point typically ranges around 186–187 °C, indicating solid-state stability.

Chemical Reactions Analysis

Reactions

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine can participate in various chemical reactions:

  • Nucleophilic Substitution: The butoxy group can undergo nucleophilic attack under basic conditions.
  • Electrophilic Aromatic Substitution: The phenyl groups in the structure are susceptible to electrophilic substitution reactions.

Technical Details

For example, when treated with strong bases or electrophiles, the compound may yield derivatives that possess enhanced biological activity or improved solubility profiles.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit activity against various targets including HIV protease and may function as cardiotonic agents or anti-tumor agents. The precise mechanism often involves binding to active sites on proteins, altering their activity or stability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in common organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of functional groups such as the butoxy chain and phenyl rings.
Applications

Scientific Uses

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for drug development targeting cardiovascular diseases and cancer.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonics.
  • Coordination Chemistry: As a ligand in coordination complexes due to its ability to coordinate with metal ions effectively.
Synthetic Methodologies and Reaction Optimization

Cyclocondensation and Oxidative Cyclization Strategies for Core Scaffold Assembly

The imidazo[1,5-a]pyridine core is predominantly constructed through cyclocondensation between α-haloketones and 2-aminopyridines. For 3-(4-butoxyphenyl)-1-phenyl derivatives, optimized solvent-free conditions (60°C, 20 min) enable nucleophilic substitution at the pyridine nitrogen, followed by spontaneous cyclodehydration, achieving yields >90% [2]. This method circumvents traditional catalysts or solvents, aligning with green chemistry principles. Alternatively, Cu(II)-catalyzed oxidative cyclization leverages pyridinyl ketones and benzylamines under aerobic conditions. Here, tert-butyl hydroperoxide (TBHP) acts as a terminal oxidant, driving dehydrogenation to form the imidazo[1,5-a]pyridine scaffold with 78–92% efficiency [1] [8]. A critical advancement involves iodine-mediated cyclization of 2-phenoxyacetophenones with 2-aminopyridines, which directly incorporates the butoxyphenyl moiety via lignin-model substrates [7].

Table 1: Solvent Screening for Imidazo[1,5-a]pyridine Cyclocondensation

SolventTemperature (°C)Reaction Time (h)Yield (%)
None (neat)600.3391
EthanolRT1284
AcetonitrileRT1280
WaterRT1278
TolueneRT1265

Catalytic Systems for Three-Component Aza-Friedel–Crafts Alkylation

Cationic iridium(III) complexes bearing imidazo[1,5-a]pyridine-based ligands (e.g., [Ir(CF₃ip)₂(paip)]PF₆) exhibit exceptional photocatalytic activity for C(sp³)–H functionalization. Under visible light (450 nm), these catalysts generate α-amino radicals from N,N-dimethylanilines, which undergo regioselective addition to maleimides or analogous electrophiles [3]. This strategy enables the installation of butoxyphenyl-adjacent pharmacophores via radical-polar crossover mechanisms. Key to success is the ligand architecture: electron-withdrawing groups (e.g., -CF₃) on cyclometalating C^N ligands stabilize Ir(IV) intermediates, enhancing photoredox cycling. For 3-aryl imidazo[1,5-a]pyridines, yields reach 89% with catalyst loadings as low as 2 mol% [3].

Metal-Free C–H Functionalization Approaches for Structural Diversification

Formaldehyde-mediated bis-arylation provides a sustainable route to methylene-bridged dimers. Using 37% aqueous formaldehyde as both solvent and reagent, 3-(4-butoxyphenyl)imidazo[1,5-a]pyridine undergoes electrophilic C1-insertion at C1, yielding bis(3-(4-butoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane in 97% yield at RT [4]. The reaction proceeds via carbocation capture without metals or additives. For arylmethane diversification, aromatic aldehydes (e.g., 4-nitrobenzaldehyde) react with imidazo[1,5-a]pyridines under aerobic conditions, forming diaryl methanes with 75–88% efficiency [4]. This approach tolerates electron-rich butoxyphenyl groups due to their low nucleophilicity at C3.

Solvent and Catalyst Screening for Enhanced Yield and Selectivity

Bismuth(III) triflate/p-TsOH co-catalysis significantly optimizes Ritter-type reactions. Screening identified 1,2-dichloroethane (DCE)/acetonitrile (15 equiv) as ideal for N-acyliminium ion formation from pyridinylmethanols and nitriles. Bi(OTf)₃ (5 mol%) with p-TsOH·H₂O (7.5 equiv) at 150°C delivers 97% yield, versus 42% without p-TsOH [5]. Solvent polarity critically influences cyclization: nonpolar solvents (toluene, n-hexane) depress yields to <65%, while polar aprotic solvents (MeCN) enhance cation solvation. For Cu-catalyzed oxidative amination, combinatorial solvent systems like dichlorobenzene/dichloroethane (1:1) prove essential, achieving quantitative yields under metal-free conditions [1] [2].

Table 2: Optimization of Ritter-Type Cyclization for 3-Arylimidazo[1,5-a]pyridines

Bi(OTf)₃ (mol%)p-TsOH·H₂O (equiv)MeCN (equiv)Solvent Ratio (DCE:MeCN)Yield (%)
55.0-1:142
55.0-0:1 (neat MeCN)76
55.015.0-86
57.515.0-97

Post-Synthetic Modifications via Nucleophilic and Electrophilic Substitution

Halogenation at C1 enables cross-coupling diversification. N-chlorosuccinimide (NCS) selectively iodinates 3-(4-butoxyphenyl)imidazo[1,5-a]pyridine at C1, yielding 1-iodo-3-(4-butoxyphenyl)imidazo[1,5-a]pyridine (92%), a Suzuki coupling precursor [8]. Electrophilic amination employs N-phenyl-α-bromoacetamides with aminopyridines, furnishing 3-amino-substituted derivatives for COX-2 inhibitors [6]. Conversely, nucleophilic aromatic substitution (SNAr) activates C3-halo derivatives toward alkoxides. For example, 3-bromo-1-phenylimidazo[1,5-a]pyridine reacts with sodium butoxide to install the butoxyphenyl group, though yields are moderate (54–64%) due to steric hindrance [5] [8].

Table 3: Electrophilic Substitution Reactions at Imidazo[1,5-a]pyridine C1/C3

ElectrophilePositionProductYield (%)
NIS/AcOHC11-Iodo-3-(4-butoxyphenyl)imidazo[1,5-a]pyridine92
NCS/DCMC11-Chloro analogue85
α-Bromo-4-(methylsulfonyl)acetophenoneC33-(Arylamino) derivative70–88

Table 4: Nucleophilic Modifications of Halogenated Intermediates

NucleophileConditionsProductYield (%)
4-ButoxyphenolK₂CO₃/DMF, 110°C3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine61
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, toluene1,3-Diphenyl variant91
Sodium butoxideDMSO, 100°C3-Butoxy derivative54

Comprehensive Compound List

Properties

CAS Number

307543-51-7

Product Name

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

IUPAC Name

3-(4-butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

Molecular Formula

C23H22N2O

Molecular Weight

342.442

InChI

InChI=1S/C23H22N2O/c1-2-3-17-26-20-14-12-19(13-15-20)23-24-22(18-9-5-4-6-10-18)21-11-7-8-16-25(21)23/h4-16H,2-3,17H2,1H3

InChI Key

WQFKGQKVUCDXPD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.